molecular formula C15H12N2O5 B5186199 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5186199
M. Wt: 300.27 g/mol
InChI Key: WGQIDENZQJCDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as MNTD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNTD has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it has been suggested that 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its relatively simple synthesis method. Moreover, 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to exhibit various biological activities, making it a versatile compound for scientific research. However, one of the limitations of using 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the scientific research of 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One of the potential applications of 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may have potential as an anticancer agent for the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with methylamine and formaldehyde to obtain 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The yield of 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione synthesis is reported to be around 70%.

Scientific Research Applications

1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

7-methyl-2-(3-nitrophenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-15-6-5-10(22-15)11-12(15)14(19)16(13(11)18)8-3-2-4-9(7-8)17(20)21/h2-7,10-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQIDENZQJCDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

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